2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Description
2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a sulfonamide-functionalized imidazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 2-position of the imidazole ring and a dimethylsulfonamide (-SO₂N(CH₃)₂) group at the 1-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .
Properties
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGCCCGHRRYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The chemical formula of 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is . The presence of both hydroxymethyl and sulfonamide groups enhances its solubility and reactivity, making it a versatile candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with studies indicating significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, flow cytometry analyses have demonstrated that it can accelerate apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .
The biological activity of 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can enhance the compound's reactivity towards nucleophilic sites on proteins or enzymes, while the sulfonamide moiety may engage with sulfonamide-binding proteins, potentially inhibiting their function .
Antimicrobial Activity
A study conducted by Morais et al. evaluated various imidazole derivatives for their antimicrobial properties. The results indicated that 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against S. aureus, demonstrating its potent antibacterial activity .
Anticancer Activity
In a separate investigation into the anticancer effects of imidazole derivatives, it was found that treatment with 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide led to a significant reduction in tumor growth in murine models. The compound was administered at varying doses, revealing a dose-dependent response in tumor suppression .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notes |
|---|---|---|---|
| 2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | 0.015 mg/mL | 25.72 ± 3.95 μM | Effective against S. aureus and MCF-7 cells |
| Other Imidazole Derivatives | Varies | Varies | Different derivatives show varied potencies |
Scientific Research Applications
Chemistry
2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Its structural similarities to known anticancer agents enable it to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : The compound may reduce pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases.
Medicine
The therapeutic potential of 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is under investigation for various applications:
- CYP17 Inhibition : Sulfonamide compounds have been studied as inhibitors of CYP17 enzymes, which play a crucial role in steroidogenesis. This inhibition has implications in treating hormone-dependent cancers .
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Case Studies
Several studies highlight the biological activities associated with imidazole derivatives:
- Antimicrobial Study : A study demonstrated that imidazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis .
- Evaluation of Anticancer Activity : In vitro studies indicated that specific imidazole derivatives could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Research : Research focused on the inhibition of NF-kB revealed that certain imidazole derivatives significantly reduced inflammatory responses in macrophage models, indicating potential therapeutic roles for compounds like 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, highlighting substituent variations and their implications:
*Calculated based on analogous compounds in .
Physicochemical and Functional Comparisons
- Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to analogs like cyazofamid (logP ~3.5) or propyl-substituted derivatives (logP ~1.8) . This property may enhance aqueous solubility, critical for drug delivery or environmental applications.
- Reactivity: The hydroxymethyl group is susceptible to oxidation or esterification, offering synthetic flexibility absent in chloro- or cyano-substituted analogs .
- Bioactivity : Cyazofamid’s antifungal activity is attributed to its electron-withdrawing substituents (-Cl, -CN), which disrupt fungal mitochondrial function . By contrast, the target compound’s hydroxymethyl group may favor interactions with polar biological targets (e.g., enzymes or receptors).
Q & A
Q. What are the established synthetic routes for 2-(hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic Routes :
- Sulfonylation of Imidazole Derivatives : Reacting 1H-imidazole derivatives with chlorosulfonic acid or sulfonyl chlorides under controlled conditions. For example, 1-methylimidazole reacts with chlorosulfonic acid to form sulfonamide derivatives, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Functionalization of Hydroxymethyl Groups : Post-synthetic modification of imidazole-sulfonamide intermediates via hydroxymethylation using formaldehyde or paraformaldehyde in basic media.
- Key Reaction Parameters :
- Temperature : Optimal yields are achieved at 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation) .
- Catalysts/Base : Triethylamine or pyridine neutralizes HCl byproducts, improving reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction homogeneity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ether) ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the imidazole ring (δ 7.2–7.8 ppm), hydroxymethyl (-CH2OH, δ 3.5–4.2 ppm), and dimethylamino groups (-N(CH3)2, δ 2.8–3.1 ppm) .
- ¹³C NMR : Confirms sulfonamide (C-SO2-N, δ 125–135 ppm) and imidazole ring carbons (δ 120–140 ppm) .
- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxymethyl O-H stretches (3200–3600 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (C6H11N3O3S) by comparing calculated vs. experimental C, H, N, S content (error <0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlates proton and carbon signals to confirm connectivity between the hydroxymethyl group and imidazole ring .
- NOESY : Identifies spatial proximity of substituents (e.g., dimethylamino vs. hydroxymethyl groups) .
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry. For example, intramolecular C-H∙∙∙π interactions and hydrogen-bonding networks stabilize the crystal structure, providing unambiguous confirmation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0698) to rule out isomeric impurities .
Q. What computational methods are used to predict the biological activity of this compound, and how do docking studies inform its mechanism of action?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
- Key Findings : Hydroxymethyl and sulfonamide groups form hydrogen bonds with active-site residues (e.g., His57 in serine proteases), while the imidazole ring participates in π-π stacking .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) quantify binding affinity (ΔG < -8 kcal/mol) .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors/acceptors) for antimicrobial or anticancer activity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Variable Substituent Effects :
- Hydroxymethyl Position : Derivatives with para-substituted hydroxymethyl groups show enhanced solubility but reduced membrane permeability .
- N,N-Dimethyl vs. Bulkier Groups : Dimethylamino groups improve metabolic stability compared to unsubstituted amines, but larger substituents (e.g., benzyl) may sterically hinder target binding .
- Data Contradictions :
- Biological Assays : Inconsistent IC50 values across cell lines (e.g., 5 µM vs. 20 µM) may arise from differences in assay conditions (e.g., serum concentration, incubation time) .
- Synthetic Byproducts : Trace impurities (e.g., sulfonic acid derivatives) can skew activity data, necessitating rigorous HPLC purity checks (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
